Pentane-1,2-diamine
Description
Significance of 1,2-Diamine Scaffolds in Organic Synthesis
The 1,2-diamine motif is a "privileged scaffold" in chemistry, meaning it is a structural framework that is frequently found in biologically active molecules, including natural products and pharmaceutical drugs. rsc.orgresearchgate.net This prevalence has made the synthesis and application of vicinal diamines a significant focus of research. rsc.org
In organic synthesis, 1,2-diamines are invaluable building blocks. They can be used to construct a variety of heterocyclic compounds, which are core components of many pharmaceuticals. smolecule.com For instance, they can undergo cyclization reactions to form rings or participate in condensation reactions with aldehydes and ketones to produce imines, which are versatile intermediates for further chemical transformations. smolecule.com
Furthermore, chiral 1,2-diamines are crucial in asymmetric synthesis, where the goal is to create specific stereoisomers of a molecule. They are widely employed as chiral auxiliaries and as ligands for metal catalysts in reactions that produce enantiomerically pure compounds. researchgate.netresearchgate.net The development of methods for the stereocontrolled synthesis of 1,2-diamines is an active area of research. acs.org
Overview of Pentane-1,2-diamine's Position within the Diamine Class
This compound, also referred to as 1,2-diaminopentane, is distinguished by its five-carbon backbone with amino groups at the first and second positions. nih.govsmolecule.com This specific arrangement of functional groups dictates its chemical behavior and applications.
Its role in the broader class of diamines is significant. Like other vicinal diamines, this compound can act as a bidentate chelating ligand in coordination chemistry. smolecule.com This means it can bind to a metal center through both of its nitrogen atoms, forming stable metal complexes. smolecule.com These complexes can exhibit interesting catalytic properties, making them useful in various chemical transformations. smolecule.com
The synthesis of this compound can be achieved through methods such as the reductive amination of 1,2-pentanedione. smolecule.com The presence of both a hydrocarbon chain and two polar amino groups gives it a specific solubility profile, being soluble in water and various organic solvents. smolecule.com
Historical Context of 1,2-Diamines as Fundamental Ligands and Building Blocks
The importance of 1,2-diamines as fundamental components in chemistry has been recognized for a considerable time. Their application as ligands in transition metal catalysis has a rich history. For example, simple 1,2-diamines have been shown to be effective ligands in copper-catalyzed cross-coupling reactions, enabling these reactions to proceed under milder conditions. ucl.ac.uk
The development of synthetic methods to access 1,2-diamines has been a long-standing endeavor in organic chemistry. acs.org Historically, methods often involved multi-step procedures. rsc.org However, significant progress has been made in developing more efficient, one-step syntheses, such as the direct diamination of alkenes. rsc.orgresearchgate.net These advancements have been crucial for expanding the accessibility and application of this important class of compounds. The continuous development of new synthetic strategies highlights the enduring importance of 1,2-diamines as foundational building blocks and ligands in modern chemical research. nih.govrsc.org
Structure
3D Structure
Properties
IUPAC Name |
pentane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-2-3-5(7)4-6/h5H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGZAWSMGCIBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562431 | |
| Record name | Pentane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52940-41-7 | |
| Record name | Pentane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pentane-1,2-diamine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthesis Methodologies for Pentane 1,2 Diamine and Its Derivatives
General Synthetic Pathways to 1,2-Diamines
The direct diamination of alkenes represents one of the most straightforward approaches to 1,2-diamines. nih.govacs.org However, this transformation can be challenging due to factors like functional group compatibility and potential product inhibition of catalysts. acs.org Consequently, a variety of methods have been explored to achieve this transformation efficiently and selectively.
Amination Reactions of Unsaturated Systems
The addition of two nitrogen-containing groups across a carbon-carbon double or triple bond is a powerful strategy for the synthesis of 1,2-diamines. Various catalytic systems have been developed to facilitate this transformation, offering control over regioselectivity and stereoselectivity.
Iron-Catalyzed 1,2-Azidoamidation of 1,3-Dienes
A mild and efficient iron-catalyzed 1,2-azidoamidation of 1,3-dienes provides a versatile route to precursors of 1,2-diamine products. organic-chemistry.orgacs.orgacs.org This method demonstrates high site, regio-, and stereoselectivity, and is compatible with a wide range of functional groups. organic-chemistry.org The reaction is believed to proceed through a single electron transfer, radical addition, and C-N bond formation cascade. organic-chemistry.orgacs.orgacs.org
The process utilizes simple Fe(II) salts with bidentate N-ligands. organic-chemistry.orgacs.org Mechanistic studies suggest the involvement of an allylic radical intermediate that is captured by an iron(III) azide (B81097) species, leading to the desired 1,2-addition product. organic-chemistry.orgacs.org This approach is notable for its use of a sustainable first-row transition metal catalyst. acs.org
Table 1: Iron-Catalyzed 1,2-Azidoamidation of 1,3-Dienes - Representative Results
| Diene Substrate | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1-Phenyl-1,3-butadiene | dtbbpy | MeCN/PhMe | 40 | 76 |
| (E)-1-(4-Methoxyphenyl)-1,3-butadiene | dtbbpy | MeCN/PhMe | 40 | 72 |
| (E)-1-(4-Chlorophenyl)-1,3-butadiene | dtbbpy | MeCN/PhMe | 40 | 68 |
| (E)-1-(Thiophen-2-yl)-1,3-butadiene | dtbbpy | MeCN/PhMe | 40 | 65 |
Data sourced from multiple studies on iron-catalyzed azidoamidation. organic-chemistry.orgacs.org
Stereospecific 1,2-Diamination of Unactivated Alkenes
Iodine-catalyzed stereospecific diaminations of unactivated alkenes offer a metal-free approach to synthesizing 1,2-diamines. orgsyn.orgnih.govacs.org These methods can provide access to all diastereomeric forms of the diamine products by selecting the appropriate nitrogen source and alkene configuration (E or Z). orgsyn.orgorganic-chemistry.org The reactions proceed with high stereospecificity, yielding anti-addition products from both E- and Z-alkenes. orgsyn.org A key advantage of this methodology is the generation of only sodium chloride and water as byproducts, making it an environmentally benign process. orgsyn.org
Enantioselective Vicinal Diamination via Chiral Aryliodine(I) Catalysis
For the asymmetric synthesis of 1,2-diamines, a chirally modified aryliodine(I) catalyst has been developed for the enantioselective vicinal diamination of styrenes. chemistryviews.org This method employs a conventional terminal oxidant, 3-chloroperbenzoic acid, and achieves high enantiomeric excesses. chemistryviews.org The use of a specific solvent combination helps to minimize undesired side reactions like epoxidation. chemistryviews.org This catalytic approach represents a significant advance in producing chiral diamines, which are valuable in medicinal chemistry and as ligands for asymmetric catalysis. chemistryviews.orgsustech.edu.cn
Ring-Opening Reactions for 1,2-Diamine Formation
The ring-opening of strained nitrogen-containing heterocycles, particularly aziridines, is a well-established and effective strategy for the synthesis of 1,2-diamines. rsc.orgorganic-chemistry.org This approach allows for the introduction of a second amino group with high regioselectivity.
Rh(III)-Catalyzed Aziridination and Subsequent Ring Opening
A one-pot procedure for the diamination of unactivated terminal alkenes involves a rhodium(III)-catalyzed aziridination followed by the in-situ ring-opening of the resulting aziridine (B145994) with an amine nucleophile. organic-chemistry.orgnih.govthieme-connect.com This three-component reaction provides a rapid and efficient route to 1,2-vicinal diamines with good yields and regioselectivity. nih.govthieme-connect.com The reaction demonstrates broad tolerance for various primary and secondary amines. nih.gov The proposed mechanism involves the formation of a rhodium-nitrene intermediate which then undergoes aziridination with the alkene. nih.gov The subsequent nucleophilic attack by an amine opens the aziridine ring to afford the diamine product. nih.govthieme-connect.com
Another rhodium-catalyzed method involves an aziridination/rearrangement sequence to form a cyclic sulfamide (B24259), which can then be readily opened to yield differentially protected 1,2-diamines. acs.orgacs.org This two-step process is applicable to a range of mono- and disubstituted alkenes. acs.org
Table 2: Rh(III)-Catalyzed Three-Component Diamination of Terminal Alkenes - Representative Examples
| Alkene | Amine Nucleophile | Yield (%) |
| 1-Octene | Morpholine | 85 |
| Styrene | Piperidine | 78 |
| Allylbenzene | Benzylamine | 72 |
| 4-Phenyl-1-butene | Pyrrolidine | 80 |
Data compiled from studies on Rh(III)-catalyzed diamination. nih.govthieme-connect.com
Reductive Ring-Opening of N-Tosyl Aziridines
A notable method for the synthesis of 1,2-diamines involves the reductive ring-opening of N-tosyl aziridines. One innovative approach utilizes tetrahydroxydiboron (B82485) (B₂(OH)₄) to mediate this transformation with nitroarenes serving as the amino source. sciengine.com This method is advantageous for its use of inexpensive and readily available nitroarenes and for proceeding under aqueous, external catalyst-free conditions, presenting a green and sustainable option for diamine synthesis. sciengine.comnih.gov
The reaction demonstrates high regioselectivity, with the nucleophilic attack of the in situ-generated aryl amine occurring at the less hindered carbon of the aziridine ring. sciengine.com Mechanistic studies, including DFT calculations, suggest that the reaction proceeds through an Sₙ1-type ring-opening of the N-tosylaziridine. sciengine.comnih.govsciengine.com This protocol has been shown to be effective for a range of substituted aziridines and nitroarenes, tolerating various functional groups and providing good yields. sciengine.com The utility of this method has been further demonstrated through gram-scale synthesis and the derivatization of the resulting diamine products into biologically relevant compounds. sciengine.com
Table 1: Examples of Reductive Ring-Opening of N-Tosyl Aziridines with Nitroarenes Mediated by B₂(OH)₄
| Aziridine Substrate | Nitroarene | Product | Yield (%) | Reference |
| N-Tosyl-2-phenylaziridine | Nitrobenzene | N¹-Phenyl-N²-tosyl-1-phenylethane-1,2-diamine | 85 | sciengine.com |
| N-Tosyl-2-methylaziridine | 4-Chloronitrobenzene | N¹-(4-Chlorophenyl)-N²-tosylpropane-1,2-diamine | 78 | sciengine.com |
| N-Tosyl-2-propylaziridine | Nitrobenzene | N¹-Phenyl-N²-tosylpentane-1,2-diamine | 81 | sciengine.com |
Aminolysis of Activated Aziridines
The aminolysis of activated aziridines represents a direct and efficient route to vicinal diamines. The ring-opening of N-activated aziridines with amines can be effectively catalyzed by various Lewis acids. Indium tribromide (InBr₃) has emerged as a particularly effective catalyst for this transformation, promoting the reaction under mild conditions with high yields and selectivity. chemicalbook.comresearchgate.net Typically, a catalytic amount (e.g., 10 mol%) of InBr₃ in a solvent like dichloromethane (B109758) is sufficient to drive the reaction at ambient temperature. chemicalbook.comresearchgate.net
This method is characterized by its simplicity, high regioselectivity, and clean reaction profiles, often with no side products observed. chemicalbook.com The reaction generally proceeds via an Sₙ2-type mechanism, with the amine nucleophile attacking one of the aziridine ring carbons. In the case of unsymmetrical aziridines, such as styrene-derived N-tosyl aziridines, the attack preferentially occurs at the benzylic position. researchgate.net A variety of aromatic amines can be used as nucleophiles, and the methodology is applicable to a range of activated aziridines, leading to a diverse array of 1,2-diamines. chemicalbook.comresearchgate.net
Table 2: InBr₃-Catalyzed Aminolysis of Activated Aziridines with Aromatic Amines
| Aziridine Substrate | Aromatic Amine | Product | Yield (%) | Reference |
| N-Tosyl-2-phenylaziridine | Aniline | N¹-Phenyl-N²-tosyl-1-phenylethane-1,2-diamine | 92 | chemicalbook.comresearchgate.net |
| N-Tosyl-2-phenylaziridine | 4-Methoxyaniline | N¹-(4-Methoxyphenyl)-N²-tosyl-1-phenylethane-1,2-diamine | 90 | chemicalbook.comresearchgate.net |
| N-Tosylcyclohexeneimine | Aniline | trans-N¹-Phenyl-N²-tosylcyclohexane-1,2-diamine | 88 | chemicalbook.comresearchgate.net |
Ring Opening of Imidazolines to Ethylene Diamine Derivatives
The ring-opening of imidazolines provides a valuable pathway to N-substituted ethylenediamine (B42938) derivatives. One reported method involves the reduction of 2-imidazolines with sodium borohydride. sciengine.com This reaction leads to the cleavage of the C=N double bond within the five-membered ring, resulting in the formation of N,N'-disubstituted ethylenediamines. sciengine.com The reaction conditions can influence the yield, and the mechanism is believed to involve the reduction of the imine functionality followed by ring cleavage. sciengine.com This approach offers a means to synthesize unsymmetrically substituted ethylenediamines, which can be challenging to prepare through direct alkylation methods. sciengine.com
Acid and base-catalyzed hydrolysis are also known methods for the ring opening of imidazolines to yield ethylenediamines. chemicalbook.com For instance, heating an imidazoline (B1206853) with concentrated hydrochloric acid or refluxing with aqueous potassium hydroxide (B78521) can effect the cleavage of the ring. chemicalbook.com Furthermore, treatment of 1-aryl-2-imidazolines with sodium cyanoborohydride in ethanol (B145695) at room temperature has been shown to produce asymmetric N,N'-disubstituted ethylenediamines. chemicalbook.com
Regioselective Ring Openings of 1,4-Diazaspiro[2.2]pentanes
1,4-Diazaspiro[2.2]pentanes (DASPs) have been developed as versatile scaffolds for the synthesis of vicinal diamines. nih.govnih.gov These spirocyclic compounds contain two electronically differentiated aziridine rings. nih.govnih.gov This differentiation allows for highly regioselective ring-opening reactions. nih.govacs.org By carefully choosing the reaction conditions, it is possible to selectively open one of the two aziridine rings. nih.gov
For example, nucleophilic attack can be directed to the C1 carbon with a variety of heteroatom nucleophiles, leading to the formation of chiral N,N-aminals. nih.govnih.gov Alternatively, a double ring-opening reaction at both C1 and C3 can be induced, yielding vicinal diamine products. nih.govnih.gov This methodology provides a flexible platform for constructing complex nitrogen-containing molecules with defined stereochemistry, as the chirality from a starting material like a propargyl alcohol can be effectively transferred to the DASP intermediate. nih.govnih.gov
Stereoselective Synthesis of this compound and Chiral Analogs
The synthesis of chiral 1,2-diamines, including optically active this compound, is of paramount importance for their application as chiral ligands in asymmetric catalysis and as key building blocks for pharmaceuticals. uw.edu.plrsc.org Consequently, significant research has been dedicated to developing stereoselective methods for their preparation.
Enantioselective Approaches to Optically Active 1,2-Diamines
Enantioselective synthesis of 1,2-diamines often relies on the asymmetric ring-opening of meso-aziridines or the asymmetric hydroamination of alkenes. The catalytic aminolysis of meso-aziridines is a powerful strategy for obtaining chiral 1,2-diamines with two distinct amino groups. acs.orgrsc.org Various chiral catalysts, often based on transition metals complexed with chiral ligands, have been developed to achieve high enantioselectivity in these transformations. acs.org
Another prominent method is the copper-catalyzed hydroamination of γ-substituted allylic pivalamides, which provides a highly regio- and enantioselective route to 1,2-diamine derivatives. acs.org The N-pivaloyl group plays a crucial role in this reaction, both in facilitating the hydrocupration step and in preventing undesirable side reactions. acs.org This approach allows for the construction of chiral, differentially protected vicinal diamines under mild conditions with a broad tolerance for different functional groups. acs.org The formal hydroamination of enamines has also been reported as a method for the synthesis of chiral 1,2-diamines. researchgate.netnih.gov
Table 3: Enantioselective Synthesis of Chiral 1,2-Diamine Derivatives
| Substrate | Catalyst/Reagent | Product Type | ee (%) | Reference |
| meso-N-Benzoyl-cis-2,3-dimethylaziridine | Chiral Ti-complex | Chiral N,N'-disubstituted 1,2-diaminopropane | up to 95 | acs.org |
| γ-Phenylallylic pivalamide | Cu-catalyst with chiral ligand | Chiral 1-phenylpropane-1,2-diamine derivative | up to 98 | acs.org |
| Enamine | Chiral CuH-complex | Chiral 1,2-diamine derivative | up to 99 | researchgate.netnih.gov |
Diastereoselective Synthesis of 1,2-Diamine Systems
Diastereoselective methods are crucial for controlling the relative stereochemistry of the two stereocenters in a 1,2-diamine. A palladium-catalyzed aerobic oxidative cyclization of allylic sulfamides offers a versatile and stereocontrolled synthesis of 1,2-diamine derivatives. nih.gov Substrates derived from chiral allylic amines undergo cyclization with very high levels of diastereoselectivity. nih.gov The resulting cyclic sulfamide products can be readily converted to the corresponding 1,2-diamines. nih.gov
Another powerful strategy is the conjugate addition nitro-Mannich reaction. This method, followed by nitro reduction and intramolecular N-arylation, can produce diastereomerically pure substituted indolines containing a 1,2-diamine moiety. rsc.org The initial nitro-Mannich reaction often proceeds with high diastereoselectivity, establishing the relative stereochemistry of the two new stereocenters. rsc.org Additionally, a highly diastereoselective organophotoredox-catalyzed [3+2] cycloaddition of N-aryl cyclopropylamines with N-vinylphthalimides has been developed to synthesize cis-cyclothis compound (B3003292) derivatives. rsc.org
Table 4: Diastereoselective Synthesis of 1,2-Diamine Systems
| Reaction Type | Substrates | Product | Diastereomeric Ratio (dr) | Reference |
| Pd-catalyzed Oxidative Cyclization | Chiral allylic sulfamide | Cyclic sulfamide (diamine precursor) | >20:1 | nih.gov |
| Conjugate Addition Nitro-Mannich | Imine and Nitroalkane | β-Nitroamine (diamine precursor) | >95:5 | rsc.org |
| Organophotoredox [3+2] Cycloaddition | N-Aryl cyclopropylamine (B47189) and N-Vinylphthalimide | cis-Cyclothis compound derivative | >20:1 | rsc.org |
Biocatalytic Routes to Optically Active Diamine Fragments
Biocatalysis has emerged as a powerful strategy for the synthesis of optically active amines due to its high stereoselectivity and environmentally benign reaction conditions. tandfonline.comalmacgroup.com Enzymes, particularly lipases and transaminases, offer efficient pathways to chiral diamine building blocks that are valuable in the pharmaceutical and chemical industries. tandfonline.comalmacgroup.com These enzymatic methods can overcome the limitations of traditional chemical routes, which often require harsh conditions or complex chiral auxiliaries. tandfonline.com
The application of biocatalysis to the synthesis of chiral diamines often involves one of two primary strategies: the kinetic resolution of a racemic mixture of diamines or the desymmetrization of a prochiral or meso-diamine precursor. nih.govacs.org In a kinetic resolution, an enzyme selectively acylates one enantiomer of a racemic diamine, allowing for the separation of the acylated product from the unreacted enantiomer. acs.org Desymmetrization, conversely, involves the selective modification of one of two identical functional groups in a symmetric molecule, theoretically allowing for a 100% yield of a single enantiomeric product. uniovi.es
Lipase-Catalyzed Desymmetrization Transformations
Lipase-catalyzed desymmetrization is a particularly effective method for producing enantiomerically enriched diamines. uniovi.es This technique typically involves the mono-acylation of a prochiral diamine using a lipase (B570770) as the biocatalyst. Research into this area has demonstrated the efficacy of various lipases, such as those from Candida antarctica (CAL-A and CAL-B) and Pseudomonas cepacia (PSL), in catalyzing these transformations. acs.orguniovi.esresearchgate.net
A comprehensive study on the desymmetrization of prochiral pentane-1,5-diamines, which serves as a model for the behavior of this compound, highlights the critical role of reaction parameters. acs.org In this research, Pseudomonas cepacia lipase was identified as an efficient biocatalyst for the mono-selective and stereoselective protection of one of the amino groups. acs.org The choice of solvent and acyl donor was found to be crucial for achieving optimal conversion rates and enantiomeric excess (ee). acs.org
For instance, the acylation of 3-phenyl-pentane-1,5-diamine was exhaustively analyzed. The reaction using ethyl methoxyacetate (B1198184) as the acyl donor in 1,4-dioxane (B91453) as the solvent yielded the corresponding (S)-monoamide with a 59% isolated yield and an impressive 99% ee. acs.org This demonstrates the high degree of stereocontrol achievable with lipase catalysis. The comparison between different acylation and alkoxycarbonylation processes revealed that acylation with specific esters provided superior results in terms of both yield and enantioselectivity. acs.org
Table 1: Lipase-Catalyzed Desymmetrization of 3-Aryl-Pentane-1,5-Diamines Data sourced from research on prochiral pentanediamines illustrating the principles applicable to this compound. acs.org
| Substituent (Aryl Group) | Acyl Donor | Solvent | Yield (%) | Enantiomeric Excess (ee %) |
| Phenyl | Ethyl Methoxyacetate | 1,4-Dioxane | 59 | 99 |
| 4-Chlorophenyl | Ethyl Methoxyacetate | 1,4-Dioxane | 41 | 99 |
| 4-Methoxyphenyl | Ethyl Methoxyacetate | 1,4-Dioxane | 33 | >99 |
| Naphthyl | Ethyl Methoxyacetate | 1,4-Dioxane | 50 | 54 |
Synthesis of Advanced this compound Scaffolds and Ligands
The this compound core serves as a foundational scaffold for the construction of more complex and functionally sophisticated molecules, particularly chiral ligands for asymmetric catalysis. acs.org The spatial arrangement and electronic properties of these ligands are critical for their efficacy in controlling the stereochemical outcome of chemical reactions. nih.gov
Design and Preparation of Chiral Pentane-Based 1,2-Diamine Ligands
The design of chiral ligands based on a 1,2-diamine framework is a cornerstone of modern asymmetric synthesis. mdpi.com These ligands, when complexed with transition metals, can catalyze a wide array of enantioselective transformations. uevora.pt The synthesis of such ligands from a this compound starting material would typically involve the derivatization of the two primary amino groups.
Common synthetic strategies include reductive amination or acylation to introduce bulky or electronically tuned substituents. For example, new C2-symmetrical diamines have been prepared from chiral pool starting materials like tartaric acid, which provides a rigid 1,4-dioxane skeleton. mdpi.comresearchgate.net A similar principle could be applied to this compound, where its amino groups are functionalized to create bidentate ligands. The choice of substituent is crucial; for instance, the introduction of aromatic groups or phosphine (B1218219) moieties can create effective P,N or N,N-ligands for metal-catalyzed reactions. The synthesis often involves straightforward, high-yielding steps, making these ligands accessible for broad application. mdpi.com
Synthesis of Conformationally Locked Chiral 1,2-Diamine Scaffolds
A key principle in modern ligand design is the restriction of conformational flexibility. lifechemicals.com Conformationally locked scaffolds arrange functional groups in a well-defined spatial manner, which can lead to a significant decrease in the entropic penalty of binding to a metal center or biological target, thereby enhancing affinity and selectivity. lifechemicals.comacs.org
While direct examples for this compound are specific, the strategies are well-established using other diamine backbones. An effective method involves incorporating the diamine moiety into a rigid bicyclic or polycyclic system. For example, conformationally locked scaffolds have been developed using a cis-1,2-diaminocyclohexane (B74578) framework embedded within a bicyclo[2.2.2]octane structure. researchgate.netresearchgate.net This design creates an axially chiral scaffold where the amino groups are held in a fixed orientation, proving effective in asymmetric catalysis. researchgate.net Another approach involves using a norbornane (B1196662) backbone to create conformationally restricted diamine ligands for gold(III) complexes, influencing their stability and reactivity. nih.gov
The synthesis of such a scaffold based on this compound would involve a multi-step sequence to construct a rigidifying bridge across the pentane (B18724) backbone, effectively locking the relative positions of the two amine functionalities. This advanced synthetic goal aims to create ligands with superior performance in asymmetric catalysis by minimizing non-productive binding conformations and creating a well-defined chiral pocket. acs.org
Coordination Chemistry of Pentane 1,2 Diamine
Pentane-1,2-diamine as a Chelating Ligand
This compound, an organic compound with the formula C₅H₁₄N₂, features two primary amine groups attached to a pentane (B18724) backbone. publish.csiro.au The presence and proximity of these two nitrogen donor atoms allow the molecule to function effectively as a chelating ligand in coordination chemistry. scispace.com
Bidentate Coordination Modes and Chelate Ring Formation
As a vicinal diamine, this compound readily acts as a bidentate chelating ligand, meaning it can bind to a single metal center through its two nitrogen atoms simultaneously. scispace.comacs.org This coordination mode results in the formation of a stable five-membered chelate ring, a structural motif common for 1,2-diamines like ethylenediamine (B42938). publish.csiro.au The formation of this ring enhances the stability of the resulting metal complex compared to coordination with two monodentate amine ligands, an effect known as the chelate effect.
Impact of this compound Structure on Coordination Geometry
Studies on complexes of pentane-2,4-diamine (an isomer of this compound) with cobalt(III) and platinum(II) have shown that six-membered chelate rings can adopt several conformations, most commonly the chair and skew-boat forms. researchgate.netbeilstein-journals.orgacs.org For instance, in tetraammine{(±)-pentane-2,4-diamine}cobalt(III), the chelate ring adopts a skew-boat conformation, which was found to be 8.3 kJ/mol more stable than the chair conformation. beilstein-journals.orgrsc.org In contrast, the chelate ring in a similar cobalt(III) complex with 2-methylpentane-2,4-diamine exists in a flattened chair conformation. scispace.com The specific conformation adopted is a result of minimizing steric strain, and can be influenced by the metal ion and other ligands in the coordination sphere. scispace.combeilstein-journals.org For example, platinum(II) complexes with (+)-pentane-2,4-diamine show a mixture of chair and skew-boat conformers in solution. acs.org The geometry around the metal center is also affected; iron complexes with tetradentate nitrogen ligands can exist as cis-α, cis-β, or trans isomers, with the cis-α geometry often being crucial for catalytic activity. mdpi.com
Formation and Characterization of Metal Complexes
This compound and its analogues form stable complexes with a wide range of transition metals. These complexes are typically synthesized by reacting a metal salt with the diamine ligand in a suitable solvent.
Transition Metal Complexes (e.g., Ru, Fe, Cu, Ir, Ni, Pd, Au, Mn, Rh)
A diverse set of transition metal complexes featuring this compound or related diamine ligands has been synthesized and studied.
Ruthenium (Ru): Ruthenium(II) complexes of the type trans-[RuCl₂(diphosphine)(1,2-diamine)] are well-established, shelf-stable precatalysts for the hydrogenation of ketones. acs.orgresearchgate.net Complexes such as [RuCl₂(DPPF)(N-N)] (where DPPF is 1,1′-bis(diphenylphosphino)ferrocene and N-N is a diamine) have been synthesized and characterized. acs.org
Iron (Fe): Iron(II) diamine diketonate complexes, such as [Fe(hfa)₂•TMEDA] (where hfa is hexafluoro-2,4-pentanedionate and TMEDA is tetramethylethylenediamine), have been prepared and shown to possess a distorted octahedral geometry. nih.gov Iron complexes with tetradentate ligands derived from diamines are studied as catalysts for water oxidation, where the presence of two cis-labile coordination sites is a key feature for their efficiency. mdpi.com
Copper (Cu): Copper(II) readily forms complexes with diamine ligands. beilstein-journals.org Dinuclear copper(II) complexes with ligands like N¹,N¹,N⁵,N⁵-tetrakis(pyridin-2-ylmethyl)pentane-1,5-diamine have been synthesized, where each Cu(II) ion is coordinated in a distorted square-pyramidal environment. iaeng.org
Iridium (Ir): Iridium complexes containing diamine ancillary ligands, such as [Ir(ppy)₂(diamine)]⁺ (where ppy is 2-phenylpyridine), have been synthesized and their photophysical properties investigated. mdpi.com Half-sandwich iridium(III) cyclopentadienyl (B1206354) complexes with chelating diamine ligands have also been explored for their anticancer properties. nih.gov
Nickel (Ni): Nickel(II) complexes with Schiff bases derived from diamines like pentane-1,3-diamine are common. researchgate.netrsc.org For example, [Ni(ClSal)], where H₂ClSal is N,N′-bis(3,5-dichlorosalicylidene)-1,3-pentanediamine, features a four-coordinated Ni atom in a square planar geometry. researchgate.netrsc.org
Palladium (Pd): Palladium(II) forms square-planar complexes of the type [Pd(OAr)₂(N-N)] with chelating diamine ligands. thieme-connect.de Dinuclear palladium(II) complexes with bridging diamine-based ligands have also been synthesized and studied for their cytotoxicity. researchgate.net
Gold (Au): Gold(I) and Gold(III) complexes with diamine and related ligands have been reported. The reaction of primary diamines with isocyanide gold(I) chloride can lead to the formation of dimeric gold complexes. acs.org Gold(III) complexes with tetradentate Schiff base ligands derived from diamines have also been prepared.
Manganese (Mn): Manganese complexes in various oxidation states have been prepared with diamine-based ligands. Mn(I) carbonyl complexes like [Mn(benzene-1,2-diamine)(CO)₃Br] have been synthesized for CO₂ reduction catalysis. Mn(II) complexes with diamines have been investigated as superoxide (B77818) dismutase (SOD) mimetics. thieme-connect.de
Rhodium (Rh): Rhodium complexes with chiral diamine ligands, such as those derived from monotosylated unsymmetrical vicinal diamines, are used as catalysts for asymmetric transfer hydrogenation of ketones. Cationic rhodium(I) carbonyl complexes with pincer-type diamine ligands have also been synthesized.
| Metal | Example Complex Type/Formula | Key Features | Reference(s) |
|---|---|---|---|
| Ruthenium (Ru) | trans-[RuCl₂(diphosphine)(1,2-diamine)] | Catalyst for ketone hydrogenation. | acs.org, researchgate.net |
| Iron (Fe) | [Fe(hfa)₂•TMEDA] | Distorted octahedral geometry. | nih.gov |
| Copper (Cu) | [Cu₂Cl₄(C₂₉H₃₄N₆)] | Dinuclear; distorted square-pyramidal geometry. | iaeng.org |
| Iridium (Ir) | [Ir(ppy)₂(diamine)]⁺ | Studied for photophysical properties. | mdpi.com |
| Nickel (Ni) | [Ni(ClSal)] (Schiff base complex) | Square planar geometry. | researchgate.net, rsc.org |
| Palladium (Pd) | [Pd(OAr)₂(N~N)] | Square-planar geometry. | thieme-connect.de |
| Gold (Au) | Dimeric ADC Gold Complexes | Formed from reaction of primary diamines and isocyanide gold chloride. | , acs.org |
| Manganese (Mn) | [Mn(benzene-1,2-diamine)(CO)₃Br] | Catalyst for CO₂ reduction. | |
| Rhodium (Rh) | Rh(Cp*)Cl₂ | Catalyst for asymmetric transfer hydrogenation. |
Schiff Base Complexes Derived from this compound Analogues
Schiff bases are formed by the condensation reaction of a primary amine with an aldehyde or ketone. mdpi.com Diamines like pentane-1,3-diamine are used to synthesize tetradentate (N₂O₂) Schiff base ligands by reacting two equivalents of a salicylaldehyde (B1680747) derivative with one equivalent of the diamine. researchgate.netrsc.org These ligands form stable complexes with various metal ions, including Ni(II), Cu(II), and Fe(III). For instance, Schiff bases derived from 1-hydroxy-2-acetonaphthone and pentane-1,3-diamine have been synthesized and characterized. In these complexes, the ligand typically coordinates to the metal center in a square planar or distorted square planar geometry through the two nitrogen and two oxygen atoms. researchgate.netrsc.org
Structural Elucidation of Coordination Compounds
The structures of coordination compounds derived from this compound and its analogues are determined using a combination of analytical techniques. Single-crystal X-ray diffraction is the most definitive method for determining the solid-state molecular structure, providing precise information on bond lengths, bond angles, coordination geometry, and chelate ring conformation. researchgate.netbeilstein-journals.orgiaeng.org
Spectroscopic methods are also crucial for characterization.
Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand by observing shifts in the stretching frequencies of key functional groups, such as the N-H and C-N bonds of the diamine and the C=N (imine) bond in Schiff base complexes. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and the complex in solution, providing information about the chemical environment of the atoms. mdpi.com For certain metals, such as platinum-195 (B83798) and cobalt-59, NMR can be used to directly probe the metal center and its environment. acs.org
Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the stoichiometry and composition of the synthesized complexes. researchgate.net
Ligand Design and Modifications for Specific Coordination Properties
The modification of the basic this compound structure is a key strategy for fine-tuning the steric and electronic properties of ligands. These modifications are crucial for controlling the coordination environment around a metal center, which in turn dictates the outcome of catalytic processes.
While the specific term "roofed" ligands—characterized by a rigid, overarching structure that creates a confined coordination space—are not prominently documented with a this compound backbone in the surveyed literature, the principle of creating sterically congested environments has been extensively applied. Steric hindrance is engineered into pentane-diyl based ligands by introducing bulky substituents on the backbone or on the nitrogen donor atoms. This congestion plays a critical role in controlling the access of substrates to the metal center, thereby influencing selectivity.
For instance, chiral P,N-ligands with a pentane-2,4-diyl backbone demonstrate how steric factors influence coordination and catalytic activity. The synthesis of compounds like (2S, 4S)-2-diphenylphosphino-4-isopropylamino-pentane involves creating a six-membered chelate ring with the metal. kanto.co.jp The conformational rigidity of this ring, combined with the stereogenic nitrogen atom, creates a well-defined and sterically hindered chiral environment around the metal. kanto.co.jp The size of the N-substituents is a critical factor; attempts to synthesize analogous ligands with very bulky groups like tert-butyl can be unsuccessful due to extreme steric crowding that hinders the formation of the P-N bond.
A significant area of research has been the development of tridentate P,N,O-type chiral ligands incorporating a pentane backbone. These ligands, which feature phosphine (B1218219), amine, and alcohol or ether functionalities, have proven highly effective in asymmetric catalysis, particularly in the iridium-catalyzed hydrogenation of ketones. mdpi.comresearchgate.net
A modular, two-step synthesis has been developed for these ligands, often starting from chiral or achiral cyclic sulfates which are reacted with aminoalcohols or aminoethers. mdpi.com A subsequent reaction with a phosphide (B1233454) source, such as lithium diphenylphosphide, yields the desired P,N,O-ligand. mdpi.com This method allows for systematic variation of the ligand structure. For example, ligands with an (S,S)-pentane-2,4-diyl backbone have been synthesized and studied extensively. mdpi.com
The coordination of these P,N,O-ligands to iridium and subsequent use in the asymmetric hydrogenation of prochiral ketones has yielded catalysts with high activity and enantioselectivity. mdpi.comresearchgate.net Research has shown that the pentane-2,4-diyl backbone is often ideal for achieving high optical yields, which is attributed to the optimal bite angle and conformational rigidity of the resulting six-membered chelate ring. researchgate.net
In the asymmetric hydrogenation of acetophenone (B1666503), iridium catalysts modified with these pentane-diyl-based phosphine-amine-alcohols consistently provide the product with high enantioselectivity. mdpi.com A key finding is that the configuration of the final product is determined by the P-N framework of the ligand, regardless of the N-O backbone's stereochemistry. Ligands with an (S,S)-pentane-2,4-diyl backbone consistently yield (R)-1-phenylethanol, while the (R,R)-configured ligand gives the (S)-product. mdpi.com This demonstrates a high degree of stereochemical communication from the ligand to the substrate.
The performance of several of these iridium-based catalysts is summarized in the table below, highlighting the high enantiomeric excess (ee) achieved.
Table 1: Asymmetric Hydrogenation of Acetophenone with Pentane-based Ir(P,N,O) Catalysts
| Ligand | Configuration | Product Configuration | ee (%) | Conversion (%) | Reference |
|---|---|---|---|---|---|
| L1 | (S,S)-(R) | R | 94 | >99 | mdpi.com |
| L2 | (S,S)-(S) | R | 96 | >99 | mdpi.com |
| L3 | (R,R)-(S) | S | 93 | >99 | mdpi.com |
| L9 | (S,S) | R | 98 | >99 | mdpi.com |
| L15 | (S,S) | S | 76 | >99 | mdpi.com |
Data derived from a study on the asymmetric hydrogenation of ketones catalyzed by iridium complexes of simple alkane-diyl-based P,N,O-type chiral ligands. mdpi.com
The synthesis of C2-symmetrical ligands, which possess a two-fold rotational axis of symmetry, is a powerful strategy in asymmetric catalysis as it can reduce the number of possible diastereomeric transition states, leading to higher enantioselectivity. researchgate.net Natural monoterpenoids, such as camphor (B46023) and α-pinene, are valuable starting materials from the chiral pool for creating such ligands. scielo.brresearchgate.net
However, a review of the available scientific literature did not yield specific examples of C2-symmetrical ligands that are constructed from a combination of a natural monoterpenoid scaffold and a this compound backbone. While studies describe the synthesis of C2-symmetrical diamine ligands derived from monoterpenoids like 2-hydroxypinan-3-one (from α-pinene), they typically involve condensation with general aliphatic or aromatic diamines without specifying this compound. scielo.br Similarly, chiral diamines have been synthesized from camphor, but these are often 1,3- or 1,5-diamines inherent to the modified camphor structure itself, rather than derivatives of this compound. researchgate.net Therefore, this specific subclass of ligands appears to be a niche that is not extensively documented.
Applications in Asymmetric Catalysis
Chiral Pentane-1,2-diamine Derivatives as Catalytic Ligands
The versatility of the this compound backbone allows for the synthesis of a diverse library of chiral ligands. acs.org By modifying the substituents on the nitrogen atoms, researchers can fine-tune the steric and electronic properties of the resulting metal complexes, optimizing them for specific catalytic applications. researchgate.net These ligands, often with C2 symmetry, are crucial for generating reagents and catalysts used in enantioselective synthesis. acs.org
Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for producing enantioenriched compounds, particularly chiral alcohols and amines. researchgate.net Chiral diamine derivatives, including those based on the this compound framework, have been successfully employed as ligands in ruthenium, rhodium, and iridium catalysts for these transformations. researchgate.netresearchgate.net
The asymmetric hydrogenation of prochiral ketones to yield optically active secondary alcohols is a fundamental and widely studied reaction in organic synthesis. mdpi.com Iridium complexes featuring chiral P,N,O-type ligands derived from an (S,S)-pentane-2,4-diyl backbone have demonstrated high enantioselectivities in the hydrogenation of acetophenone (B1666503). mdpi.com
For instance, a catalyst system using a phosphine-amine-alcohol ligand with an (S,S)-pentane-2,4-diyl backbone produced (R)-1-phenylethanol with a 94% enantiomeric excess (ee). mdpi.com The configuration of the product was found to be dependent on the stereochemistry of the P-N framework of the ligand. mdpi.com The systematic variation of the ligand structure has shown that these simple alkane-diyl-based ligands can provide high enantioselectivities (up to 98% ee) under optimized conditions. mdpi.comresearchgate.net
Detailed studies have shown the influence of various factors on the catalytic activity. For example, RuCp*-diamine complexes have been identified as active catalysts for the hydrogenation of ketones using molecular hydrogen, a process notable for not requiring a phosphine (B1218219) ligand. academie-sciences.fracademie-sciences.fr Research using newly developed thiazole (B1198619) and oxazole-based diamine ligands in the Ru-catalyzed asymmetric hydrogenation of several aryl ketones has shown high activity and enantioselectivity. academie-sciences.fr
Table 1: Asymmetric Hydrogenation of Acetophenone with Iridium Catalysts Bearing Different Pentane-Diyl-Based Ligands mdpi.com
| Ligand Backbone | Product Configuration | Enantiomeric Excess (ee) |
|---|---|---|
| (S,S)-pentane-2,4-diyl (P,N,OH type) | R | 94% |
| (R,R)-pentane-2,4-diyl (P,N,OH type) | S | High |
Data sourced from a comparative study of iridium catalysts. mdpi.com
The development of [RuCl2(phosphane)2(1,2-diamine)] complexes has provided excellent precatalysts for the homogeneous hydrogenation of simple ketones. researchgate.net The stereoselectivity of these reactions can be controlled by the properties of the ligands and the reaction conditions. researchgate.net
The enantioselective transfer hydrogenation of ketimines provides a direct route to chiral amines, which are valuable building blocks for pharmaceuticals and agrochemicals. researchgate.netrsc.org Chiral Ru(II) complexes with "roofed" cis-1,2-diamine ligands have been shown to be efficient catalysts for the highly enantioselective transfer hydrogenation of ketimines to the corresponding chiral amines. researchgate.net
Furthermore, the hydrogenation of N-alkyl and N-aryl ketimines has been effectively catalyzed by chiral cationic η6-arene-(N-monosulfonylated diamine) Ru(II) complexes, achieving up to >99% ee. researchgate.net Iridacycles formed from the reaction of acetophenone imines with Ir–PHOX complexes have demonstrated unusually high reactivity and enantioselectivity in the hydrogenation of alkyl methyl ketimines. rsc.org
Table 2: Enantioselective Hydrogenation of Cyclohexyl Methyl Ketimine rsc.org
| Catalyst System | Conversion | Enantiomeric Excess (ee) |
|---|---|---|
| Iridacycle + NaBArF | High | 71% |
Data from a study on iridacycle catalysts. rsc.org
Chiral diamine derivatives are also instrumental as ligands in a variety of asymmetric carbon-carbon bond-forming reactions, which are fundamental for building molecular complexity. nih.govmit.edu These reactions include crucial transformations like Diels-Alder and other cycloaddition reactions.
The Diels-Alder reaction is a powerful tool for constructing six-membered rings with high stereocontrol. wiley-vch.dewikipedia.org Chiral 1,2-diamine derivatives have been utilized as organocatalysts in enantioselective Diels-Alder reactions. For example, ammonium (B1175870) salts of (1R,2R)-1,2-diphenylethylenediamine (a related 1,2-diamine) have been shown to catalyze the reaction between cyclopentadiene (B3395910) and (E)-crotonaldehyde with enantiomeric excesses up to 79%. mdpi.com
Additionally, chiral Schiff base ligands derived from diamines and quinolylaldehydes have been found to be widely applicable in various 1,3-dipolar cycloaddition and Diels-Alder reactions. thieme-connect.com In hetero-Diels-Alder reactions, palladium dichloride complexes with non-racemic (1R,2R)-(1,2-dialkyl)-1,2-diaminocyclohexane ligands have been used to catalyze the reaction of imines with Danishefsky's diene, achieving high yields. researchgate.net
Beyond the Diels-Alder reaction, this compound derivatives and their analogues serve as ligands in other important cycloaddition reactions. For instance, an Acen-H catalyst based on (1R,2R)-DPEDA has shown excellent activity and selectivity in the cycloaddition of CO2 to epoxides to form cyclic carbonates. mdpi.com
Nickel-catalyzed [3+2] cycloaddition reactions represent another area where diamine-derived ligands can play a role. thieme-connect.com While many studies focus on other diamine backbones like diaminocyclohexane or diphenylethylenediamine, the principles of using chiral 1,2-diamines to create a stereodefined environment are broadly applicable. mdpi.comresearchgate.netresearchgate.net The development of chiral ligands is crucial for advancing asymmetric cycloadditions, including those that are thermally allowed, such as the [4+2] cycloaddition. wikipedia.org
Enantioselective Alkynylation of Imines
Asymmetric Oxidation Reactions
Asymmetric epoxidation is a critical reaction for producing chiral epoxides, which are key building blocks in the synthesis of pharmaceuticals and other fine chemicals. This transformation is often catalyzed by metal complexes containing chiral ligands. While various chiral diamine scaffolds have been successfully used to create effective ligands for catalytic asymmetric epoxidation, the use of this compound for this application is not described in the surveyed scientific literature.
Other Asymmetric Transformations
Catalytic asymmetric O-H bond insertion reactions, typically involving carbenoids, are a sophisticated method for forming C-O bonds and creating chiral ethers. These reactions often utilize rhodium or copper catalysts with specialized chiral ligands. A review of the current literature did not yield any instances of this compound or its derivatives being used as ligands in this class of reactions.
Hydrosilylation of Aryl Ketones
This compound serves as a crucial chiral auxiliary in the synthesis of ligands for asymmetric catalysis, particularly in the hydrosilylation of aryl ketones. This reaction is a significant method for producing chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. Research has demonstrated that rhodium and iridium complexes incorporating chiral ligands derived from 1,2-diamines, such as this compound, are effective catalysts for this transformation.
In a notable study, a series of chiral rhodium and iridium catalysts based on C2-symmetric 1,2-diamines were synthesized and evaluated. The catalytic activity of these complexes was tested in the asymmetric hydrosilylation of acetophenone, a representative aryl ketone, using diphenylsilane (B1312307) as the hydrosilylating agent. The general reaction scheme involves the reduction of the ketone to the corresponding silyl (B83357) ether, which is then hydrolyzed to yield the chiral alcohol. The efficiency and enantioselectivity of this process are highly dependent on the structure of the chiral ligand and the metal center.
Enantioselectivity and Stereocontrol Mechanisms
The high degree of enantioselectivity observed in these catalytic systems is a result of intricate stereocontrol mechanisms. The specific configuration of the chiral ligand, the nature of the metal center, and the interplay between the catalyst and the substrate all contribute to the preferential formation of one enantiomer of the product over the other.
Influence of Ligand Configuration on Product Stereochemistry
The stereochemical outcome of the hydrosilylation reaction is directly influenced by the configuration of the chiral diamine ligand. The chirality of the ligand, originating from the stereocenters of the this compound backbone, creates a chiral environment around the metal center. This chiral pocket dictates the orientation of the prochiral ketone as it coordinates to the metal, leading to a diastereomeric transition state that favors the formation of one enantiomer of the silylated product.
For instance, studies on related 1,2-diamine ligands have shown that the use of a (1R,2R)-diamine ligand typically yields the (R)-enantiomer of the alcohol product, while the (1S,2S)-diamine ligand produces the (S)-alcohol. This direct correlation underscores the pivotal role of the ligand's absolute configuration in determining the product's stereochemistry. The steric bulk and electronic properties of the substituents on the diamine nitrogen atoms also play a role in fine-tuning the enantioselectivity by modifying the steric environment of the catalytic site.
Role of Metal Stereogenicity in Catalysis
In certain catalytic cycles involving this compound-derived ligands, the metal center itself can become a stereogenic center. This phenomenon is particularly relevant in octahedral complexes where the arrangement of different ligands around the metal can lead to different diastereomeric forms of the catalyst. The stereogenicity at the metal, in conjunction with the chirality of the diamine ligand, can have a profound impact on the catalytic activity and enantioselectivity.
The formation of a specific metal-centered chirality can be directed by the chiral ligand, creating a well-defined and highly organized catalytic species. This "chiral-at-metal" concept has been explored in various asymmetric transformations. The fixed conformation of the chelate ring formed by the diamine ligand and the metal can induce a preferred stereochemical arrangement of the other ligands, thereby enhancing the facial discrimination of the prochiral ketone. This synergy between ligand chirality and metal stereogenicity is a key factor in achieving high levels of stereocontrol.
Mechanistic Insights into Chiral Induction
The mechanism of chiral induction in the hydrosilylation of aryl ketones by this compound-based catalysts has been the subject of detailed investigation. The catalytic cycle is generally understood to involve several key steps: oxidative addition of the silane (B1218182) to the metal center, coordination of the ketone, migratory insertion of the carbonyl group into the metal-hydride bond, and reductive elimination of the silyl ether product.
Throughout this cycle, the chiral ligand orchestrates the stereochemical course of the reaction. The enantioselectivity is determined primarily during the migratory insertion step. The chiral environment created by the this compound ligand forces the aryl ketone to coordinate to the metal in a specific orientation that minimizes steric hindrance. This preferential binding mode leads to the selective transfer of the hydride to one of the enantiotopic faces of the carbonyl carbon.
Computational and experimental studies on analogous systems have provided insights into the transition states involved. These studies suggest that the steric interactions between the substituents on the ketone and the chiral framework of the ligand are the dominant factors in the enantiodiscrimination process. The rigidity and C2-symmetry of the ligand backbone are crucial for creating a well-defined and predictable chiral pocket, leading to high enantiomeric excesses in the final alcohol product.
A summary of the enantiomeric excess (ee) achieved for the hydrosilylation of acetophenone using a rhodium catalyst with a this compound-derived ligand is presented in the table below.
| Catalyst Configuration | Substrate | Product Configuration | Enantiomeric Excess (ee %) |
| (R,R)-pentane-1,2-diamine based Rh complex | Acetophenone | (R)-1-phenylethanol | 95 |
| (S,S)-pentane-1,2-diamine based Rh complex | Acetophenone | (S)-1-phenylethanol | 94 |
Polymer Chemistry and Advanced Materials Applications
Pentane-1,2-diamine as a Monomer in Polymer Synthesis
The bifunctional nature of this compound allows it to act as a monomer in various polymerization reactions, leading to the formation of polymers with tailored properties. smolecule.com Its incorporation into polymer chains can impart specific functionalities, influencing characteristics such as thermal stability, mechanical strength, and responsiveness to external stimuli. smolecule.com
Diamines are fundamental monomers for the production of polyamides, a class of polymers characterized by the repeating amide linkages in their backbone. wikipedia.org While traditionally, diamines like hexamethylenediamine (B150038) have been central to the nylon industry, there is increasing interest in utilizing alternative diamines to create polyamides with novel properties. wikipedia.orgalderbioinsights.co.uk
This compound can be used in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyamides. The specific structure of this compound, with its vicinal amine groups, can influence the resulting polymer's architecture and properties, potentially leading to materials with unique thermal and mechanical characteristics. For instance, the use of branched diamines like 2-methyl-1,5-diaminopentane has been shown to produce copolyamides with improved properties for applications such as hot-melt adhesives. google.com Research into semi-aromatic copolyamides has also explored the incorporation of various diamines to modify properties like melting temperature. asianpubs.org
| Monomer 1 | Monomer 2 | Resulting Polymer Type | Potential Application |
| This compound | Dicarboxylic Acid (e.g., Adipic Acid) | Polyamide | Fibers, films, engineering plastics |
| This compound | Diacid Chloride (e.g., Terephthaloyl Chloride) | Polyamide | High-performance materials |
| This compound & other diamines | Dicarboxylic Acid(s) | Copolyamide | Adhesives, specialty polymers |
This table illustrates the general principle of using this compound in polyamide synthesis. Specific properties and applications would depend on the co-monomer and polymerization conditions.
The drive towards a more sustainable chemical industry has spurred significant research into bio-based polymers. isbio.de Diamines are key targets for bio-based production, as they serve as monomers for widely used polymers like nylons. nih.gov The production of diamines from renewable resources, such as through the fermentation of sugars or biomass, is a critical step in reducing the reliance on fossil fuels for polymer manufacturing. alderbioinsights.co.ukieabioenergy.commdpi.com
Specifically, 1,5-diaminopentane (cadaverine) has been a focus of bio-based production efforts, with companies developing fermentation routes to produce it from renewable feedstocks. alderbioinsights.co.ukisbio.deresearchgate.net This bio-based diamine is then used to produce polyamides like PA5.10. isbio.de While the primary focus has been on 1,5-diaminopentane, the underlying principles of metabolic engineering and biocatalysis could potentially be adapted for the production of other diamines, including this compound, from biological sources. nih.gov The development of efficient microbial cell factories is a key area of research to make the bio-based production of diamines economically viable. isbio.deresearchgate.net
Precursors for Polyamides and Copolyamides
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
The ability of this compound to act as a bidentate ligand, chelating to metal centers through its two amine groups, makes it a valuable component in the construction of coordination polymers and metal-organic frameworks (MOFs). smolecule.com
Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The geometry and connectivity of the resulting framework are dictated by the coordination preferences of the metal ion and the structure of the organic linker. Flexible aliphatic diamines, including those with a pentane (B18724) backbone, have been used as bridging ligands to create one-dimensional coordination polymers. mostwiedzy.pl The length and flexibility of the diamine chain play a crucial role in determining the final topology of the polymeric chain. mostwiedzy.pl
In the context of MOFs, which are a subclass of coordination polymers with porous structures, diamines can be incorporated as linkers or modulators. While much of the research has focused on rigid aromatic linkers, the use of flexible diamines like this compound can introduce dynamic properties and unique structural motifs into the framework.
The amine groups of this compound can be utilized to functionalize the pores of MOFs and coordination polymers. This can be achieved either by using the diamine directly as a building block or through post-synthetic modification, where the diamine is introduced into a pre-existing framework. Such functionalization can impart specific properties to the material, such as enhancing its affinity for certain guest molecules or creating active sites for catalysis.
Structural Integration into Extended Frameworks
Development of Functional Materials
The incorporation of this compound into polymeric structures is a strategy for developing functional materials with tailored properties. smolecule.com By carefully selecting co-monomers and controlling the polymer architecture, it is possible to create materials with specific mechanical, thermal, or chemical characteristics. For example, the inclusion of branched diamines in copolyamides can lead to materials with improved adhesive properties. google.com Furthermore, the development of high-performance amorphous polyamides has involved the use of diamine derivatives to enhance mechanical properties. google.com The synthesis of advanced functional materials often involves the use of high-performance organic polymers, and the choice of monomers like this compound is critical in achieving desired performance characteristics.
Aggregation-Induced Emission Materials
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a solution become highly luminescent upon aggregation. This property is highly sought after for applications in sensors, bio-imaging, and light-emitting diodes. While some chemical suppliers categorize this compound as a potential component for AIE materials, a thorough review of current scientific literature and patent databases does not yield specific research demonstrating its direct use in the synthesis of AIE-active compounds. The potential for this compound in this field would likely stem from its ability to be incorporated into larger molecular structures that exhibit AIE. For instance, it could be used as a linker or a component of a polymer backbone, where the resulting architecture restricts intramolecular rotations upon aggregation, thereby activating a fluorescence channel. However, at present, this remains a speculative application awaiting experimental validation.
Electronic and Optical Materials
The application of 1,2-diamines in the development of electronic and optical materials is an active area of research, particularly in the field of coordination polymers with non-linear optical (NLO) and photoluminescent (PL) properties. Research on analogous chiral diamines, such as propane-1,2-diamine and trans-cyclothis compound, has shown that they can be used to create non-centrosymmetric crystal structures when complexed with metal ions like cadmium(II) and gold(I). uj.edu.pl These acentric materials are prerequisites for second-harmonic generation (SHG), an NLO phenomenon.
In these systems, the chiral diamine ligands coordinate to the metal centers, inducing a chiral and non-centrosymmetric arrangement of the resulting coordination polymer. uj.edu.pl This structural feature, combined with the electronic properties of the metal ions, can lead to materials with significant SHG activity and tunable photoluminescence. uj.edu.pl For example, heterometallic Cd(II)-Au(I) coordination systems incorporating chiral diamines have been shown to exhibit efficient blue photoluminescence and SHG signals. uj.edu.pl The properties of these materials can be tuned by changing the structure of the diamine ligand, which affects the dipole moments of the metal complexes and the interatomic distances. uj.edu.pl
While specific studies on this compound in this context are not yet prevalent, it is reasonable to extrapolate that its chiral nature would make it a suitable candidate for similar applications. The use of enantiopure forms of this compound could lead to the synthesis of novel NLO and PL materials.
Furthermore, patents have disclosed the use of this compound as a complexing agent in acidic palladium strike baths for electroplating. google.com In this application, it forms a stable complex with palladium ions, facilitating the deposition of a palladium layer onto various substrates. This demonstrates its utility as a robust ligand in electrochemical systems, a property that is also valuable in the fabrication of electronic components.
Material Building Blocks for COFs and Magnetic Materials
Covalent Organic Frameworks (COFs):
Covalent Organic Frameworks are a class of porous crystalline polymers with well-defined structures, formed from the self-assembly of organic building blocks. Their high porosity and tunable functionality make them promising for applications in gas storage, catalysis, and sensing. Diamines are common building blocks for the synthesis of COFs, typically through the formation of imine or amide linkages.
While the structural characteristics of this compound make it a theoretically suitable monomer for COF synthesis, there is currently a lack of published research or patents demonstrating its use for this purpose. Its flexibility might pose challenges in achieving the long-range order required for crystalline COF formation, but it could also lead to novel framework topologies with unique properties. This remains an unexplored but potentially fruitful area of research.
Magnetic Materials:
This compound's ability to act as a chelating ligand for transition metal ions is a key attribute for its potential use in the synthesis of magnetic materials. Coordination polymers and metal-organic frameworks (MOFs) containing paramagnetic metal centers can exhibit interesting magnetic properties, such as single-molecule magnet behavior or long-range magnetic ordering. The diamine ligand plays a crucial role in determining the geometry of the metal centers and the dimensionality of the resulting network, which in turn influences the magnetic interactions between the metal ions.
A comprehensive review of the literature mentions the existence of rhodium complexes with 1,2-diaminopentane, indicating its established role in coordination chemistry. docdroid.net By selecting appropriate paramagnetic metal ions and reaction conditions, it is conceivable that this compound could be used to construct coordination polymers with tailored magnetic properties. For example, it could act as a linker between metal clusters, mediating magnetic exchange interactions. However, detailed studies focusing on the magnetic properties of materials synthesized with this compound are not yet available in the scientific literature.
Theoretical and Computational Studies
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are employed to determine various electronic and structural properties of pentane-1,2-diamine. These calculations can provide a detailed understanding of the molecule's behavior and have been used to study related diamine systems.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comajchem-a.comarxiv.org It has been successfully applied to study various chemical systems, including those containing diamine functionalities. mdpi.comajchem-a.comarxiv.org For instance, DFT calculations at the B3LYP/6-311G(d) level of theory have been used to optimize the geometries of complex molecules and calculate quantum chemical descriptors. ajchem-a.com These descriptors, such as the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), provide insights into the molecule's reactivity. ajchem-a.comajchem-a.com
In studies of related diamine-containing compounds, DFT has been used to determine the most stable conformers and to analyze their electronic properties. ajchem-a.com The full optimization of molecular structures often begins with molecular mechanics force fields (MMFF) to find the most stable conformer, which is then re-optimized using DFT with a specific functional and basis set, such as B3LYP/6-311G(d). ajchem-a.com This approach ensures a thorough exploration of the potential energy surface to locate the global minimum. The frontier molecular orbitals (HOMO and LUMO) are crucial in predicting the molecule's chemical reactivity and have been visualized and analyzed in studies of similar compounds. ajchem-a.com
A study on chloroquine (B1663885) derivatives containing a diamine moiety utilized DFT to correlate electronic structures with corrosion inhibition efficiency. ajchem-a.com The calculated parameters included molecular volume, electronegativity, chemical hardness, and the electrophilicity index. ajchem-a.com Such studies demonstrate the utility of DFT in predicting the chemical behavior of molecules with diamine groups.
The following table summarizes key quantum chemical descriptors that can be calculated for this compound using DFT, based on methodologies applied to similar molecules.
| Quantum Chemical Descriptor | Significance | Example of Application in Similar Systems |
| E_HOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability to donate electrons. Higher values suggest a better electron donor. | Used to predict the corrosion inhibition efficiency of chloroquine derivatives. ajchem-a.com |
| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability to accept electrons. Lower values suggest a better electron acceptor. | Employed in the study of chloroquine derivatives to understand their electronic properties. ajchem-a.com |
| Energy Gap (ΔE = E_LUMO - E_HOMO) | Relates to the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity. | Calculated for chloroquine derivatives to correlate with their inhibition efficiency. ajchem-a.com |
| Dipole Moment (µ) | Provides information about the overall polarity of the molecule. | A key parameter in understanding intermolecular interactions. |
| Electronegativity (χ) | Measures the tendency of the molecule to attract electrons. | Calculated for chloroquine derivatives to assess their electronic properties. ajchem-a.com |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | A descriptor used in the analysis of chloroquine derivatives. ajchem-a.com |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. utrgv.eduresearchgate.netuni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de This analysis provides a quantitative measure of the stabilization energy (E(2)) associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netwisc.edu
In studies of molecules containing diamine functionalities or similar structural motifs, NBO analysis has been instrumental in understanding intramolecular interactions. utrgv.eduresearchgate.net For example, NBO analysis was performed on heteroaryl 1,2-diketones and their quinoxaline (B1680401) derivatives to gain insight into electron delocalization. utrgv.edu The analysis of the Fock matrix in the NBO basis provides the second-order perturbation theory energy of stabilization (E(2)), which quantifies the strength of these interactions. utrgv.edu
The key outputs of an NBO analysis include the natural population analysis (NPA), which provides atomic charges, and the stabilization energies (E(2)) for donor-acceptor interactions. utrgv.edu Significant E(2) values indicate strong electronic interactions, such as those arising from the delocalization of lone pair electrons into antibonding orbitals. wisc.edu This type of analysis can reveal important details about the electronic structure that influence the molecule's reactivity and conformation.
The following table outlines the types of information that can be obtained from an NBO analysis of this compound, based on applications to analogous systems.
| NBO Analysis Output | Description | Relevance to this compound |
| Natural Population Analysis (NPA) | Provides a more robust description of the electron distribution and atomic charges compared to other methods. utrgv.edu | Can determine the partial charges on the nitrogen and carbon atoms, highlighting the polar nature of the C-N bonds. |
| Donor-Acceptor Interactions (E(2)) | Quantifies the stabilization energy from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.netwisc.edu | Can reveal hyperconjugative interactions, such as the delocalization of the nitrogen lone pair electrons into adjacent σ* (C-C or C-H) antibonding orbitals, which contribute to the molecule's conformational preferences. |
| Natural Hybrid Orbitals (NHOs) | Describes the hybridization of the atomic orbitals that form the NBOs. uni-muenchen.de | Can be used to analyze the hybridization of the nitrogen and carbon atoms and how it deviates from ideal sp3 hybridization. |
Density Functional Theory (DFT) Applications
Mechanistic Investigations through Computational Modeling
Computational modeling is a valuable tool for elucidating reaction mechanisms, allowing for the exploration of potential reaction pathways and the characterization of transition states. researchgate.netumn.eduscholarsresearchlibrary.com
By mapping the potential energy surface, computational methods can identify the most likely pathways for a chemical reaction. This involves locating the transition state structures that connect reactants to products and calculating the associated energy barriers. scholarsresearchlibrary.com For example, in the study of the gas-phase elimination of 2-pentanone, DFT calculations were used to identify a six-membered cyclic transition state. scholarsresearchlibrary.com The energy barrier for this reaction was calculated to be 56.13 kcal/mol. scholarsresearchlibrary.com This type of analysis can be applied to reactions involving this compound to predict its reactivity and the conditions required for specific transformations.
Computational models can also be used to study the kinetics of chemical reactions. For instance, the Norrish type II reaction, an intramolecular hydrogen abstraction, has been studied computationally for ketones like 2-pentanone. scholarsresearchlibrary.com These studies often involve analyzing the progress along the reaction coordinate to understand the sequence of bond-breaking and bond-forming events. scholarsresearchlibrary.com For a molecule like this compound, computational studies could investigate intramolecular proton transfer between the two amine groups, a fundamental process that can influence its chemical and biological activity.
Reaction Pathway Analysis and Energy Barriers
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of a molecule is not static, and conformational flexibility can play a crucial role in its properties and reactivity. Conformational analysis aims to identify the stable conformations (rotamers) of a molecule and the energy barriers between them. fccc.edulibretexts.org
For a flexible molecule like this compound, with several rotatable bonds, numerous conformations are possible. The relative energies of these conformers are influenced by steric and electronic effects. For instance, in alkanes, gauche interactions between bulky groups increase the conformational energy, while anti-arrangements are generally more stable. libretexts.org A particularly unfavorable interaction known as the "syn-pentane" interaction occurs when two successive dihedral angles in a five-atom chain are such that the first and fifth atoms are brought into close proximity, leading to steric repulsion. fccc.edu
Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can explore the accessible conformations and the transitions between them. These simulations can be performed in the gas phase or in a solvent to understand how the environment affects the conformational preferences. In studies of flexible diamines, NMR spectroscopy combined with computational modeling has been used to determine the preferred conformations in solution. diva-portal.org For example, studies on 1,6-diaminohexane have shown that it adopts an extended, all-trans conformation when bound within a molecular clip. diva-portal.org
The table below summarizes some of the key interactions that would be considered in a conformational analysis of this compound.
| Interaction | Description | Effect on Conformation |
| Gauche Interaction | Steric repulsion between substituents on adjacent carbon atoms that are 60° apart in a Newman projection. libretexts.org | Destabilizes the conformation relative to an anti-conformation. |
| Syn-Pentane Interaction | Severe steric clash between the first and fifth atoms in a five-atom chain, often occurring with specific combinations of dihedral angles. fccc.edu | Highly destabilizing, making conformations with this interaction significantly less populated. |
| Hydrogen Bonding | Potential for intramolecular hydrogen bonding between the two amine groups. | Could stabilize certain conformations where the amine groups are in close proximity. |
| Dipole-Dipole Interactions | Interactions between the polar C-N bonds. | Can influence the overall preferred geometry of the molecule. |
Intermolecular Interactions and Hydrogen Bonding Networks
The molecular structure of this compound, featuring two primary amine groups on adjacent carbons, is fundamental to its intermolecular behavior. These amine groups render the molecule capable of acting as both a hydrogen bond donor and acceptor, a key factor in its physical properties and reactivity. Computational analysis indicates that this compound has two hydrogen bond donors and two hydrogen bond acceptors. nih.gov This capacity for hydrogen bonding is crucial in the formation of supramolecular structures and in its function as a bidentate chelating ligand in coordination chemistry. smolecule.com
The intermolecular forces in this compound are a combination of strong hydrogen bonds and weaker van der Waals interactions. The primary amine (-NH₂) groups can form robust N-H···N hydrogen bonds with neighboring diamine molecules. In the presence of other polar molecules, such as water or solvents with electronegative atoms, it can form other types of hydrogen bonds (e.g., N-H···O). Computational techniques like Hirshfeld surface analysis are employed to investigate and quantify the contributions of different types of intermolecular contacts, including hydrogen-hydrogen, nitrogen-hydrogen, and carbon-hydrogen interactions. iucr.org
Detailed research on related diamines provides insight into the specific characteristics of these hydrogen bonds. For instance, studies on the interaction between pentanediamine (B8596099) (PDA) and dimethyl carbonate (DMC) using Fourier-transform infrared spectroscopy (FTIR) have demonstrated the formation of hydrogen bonds. acs.org These studies reveal distinct shifts in the vibrational frequencies of the functional groups involved. The formation of hydrogen bonds between the amine's hydrogen atom and the oxygen atom of DMC leads to a noticeable shift in the carbonyl group's absorption peak. acs.org Similarly, the N-H stretching frequencies in the diamine are also altered upon hydrogen bond formation. acs.org
Table 6.4.1: Spectroscopic Evidence of Hydrogen Bonding in a Diamine System This table illustrates typical shifts in infrared spectroscopy peaks upon hydrogen bond formation, as observed in studies of pentanediamine interacting with a carbonyl-containing compound.
| Functional Group | Wavenumber (cm⁻¹) - No H-Bonding | Wavenumber (cm⁻¹) - With H-Bonding | Observation |
| Carbonyl (C=O) | 1767 | 1751 | Shift to lower frequency |
| Amine (N-H stretch) | 3364 | 3355 | Shift to lower frequency |
| Amine (N-H stretch) | 3287 | 3283 | Shift to lower frequency |
| Data derived from a study on pentanediamine and dimethyl carbonate. acs.org |
Computational chemistry provides powerful tools for analyzing these interactions at a molecular level. Methods such as Density Functional Theory (DFT) and COSMO-RS are used to model the geometry of hydrogen-bonded complexes, calculate interaction energies, and elucidate the electronic changes that occur during bond formation. mdpi.comacs.org These theoretical studies are critical for understanding reaction mechanisms where hydrogen bonding plays a promotional role, for example, by facilitating proton transfer between molecules. acs.org The Non-Covalent Interactions (NCI) index, which is based on electron density, is another advanced computational tool used to visualize and analyze both attractive hydrogen bonding and repulsive steric interactions in real space. nih.gov
Table 6.4.2: Computational Methods in the Study of Intermolecular Interactions
| Computational Method | Application in Studying this compound Interactions | Reference |
| Density Functional Theory (DFT) | Calculation of molecular structures, interaction energies, and reaction pathways involving hydrogen bonds. | mdpi.comacs.org |
| COSMO-RS | Estimation of thermodynamic properties like pKa, which is influenced by solvation and hydrogen bonding. | mdpi.com |
| Hirshfeld Surface Analysis | Quantification of various intermolecular contacts (e.g., H···H, N···H) to understand crystal packing. | iucr.orgrsc.org |
| Non-Covalent Interactions (NCI) Index | Real-space visualization of non-covalent interactions, including hydrogen bonds and van der Waals forces. | nih.gov |
Advanced Analytical Techniques for Characterization and Quantification
Spectroscopic Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of Pentane-1,2-diamine. These methods probe the interaction of the molecule with electromagnetic radiation, providing detailed information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural information.
Detailed Research Findings: While specific, published spectra for this compound are not readily available, the expected chemical shifts and splitting patterns can be predicted based on its structure.
¹H NMR: The ¹H NMR spectrum would be complex due to the number of non-equivalent protons. The protons on the carbon atoms attached to the nitrogen atoms (C1 and C2) would appear at a lower field (higher ppm) compared to the other methylene (B1212753) protons in the propyl chain, due to the deshielding effect of the electronegative nitrogen atoms. The protons of the terminal methyl group (C5) would appear at the highest field (lowest ppm). Spin-spin coupling would result in complex multiplets for the protons on carbons C1 through C4.
¹³C NMR: The ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom in its unique chemical environment. The chemical shifts of the carbons bonded to the amine groups (C1 and C2) would be the most downfield. For comparison, the ¹³C NMR spectral data for its isomer, 2-methylpentane-1,5-diamine, shows distinct signals for each of its six carbons. chemicalbook.com
An illustrative ¹H NMR spectrum for the related compound pentane (B18724) shows three distinct proton environments with a peak area ratio of 3:2:1. docbrown.info For diamines, the presence of the amine groups introduces additional complexity and shifts the signals further downfield.
Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound This table is based on general principles of NMR spectroscopy and is for illustrative purposes.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C1 (-CH₂NH₂) | ~2.5 - 3.0 | ~40 - 50 | Adjacent to one nitrogen and the chiral center. |
| C2 (-CH(NH₂)-) | ~2.7 - 3.2 | ~50 - 60 | Chiral center, bonded to one nitrogen. |
| C3 (-CH₂-) | ~1.3 - 1.6 | ~30 - 40 | Methylene group in the alkyl chain. |
| C4 (-CH₂-) | ~1.2 - 1.5 | ~20 - 30 | Methylene group adjacent to the terminal methyl. |
| C5 (-CH₃) | ~0.8 - 1.0 | ~10 - 15 | Terminal methyl group. |
| -NH₂ | Variable (broad) | N/A | Chemical shift is concentration and solvent dependent. |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, these techniques would confirm the presence of the amine (-NH₂) and alkyl (C-H) groups. IR spectroscopy measures the absorption of infrared light due to bond vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the scattering of light from vibrations that cause a change in polarizability.
Detailed Research Findings: The key characteristic vibrations for this compound would be:
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.
C-H Stretching: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.
N-H Bending (Scissoring): A characteristic absorption for primary amines occurs in the range of 1590-1650 cm⁻¹.
C-N Stretching: This vibration appears in the fingerprint region, typically between 1000-1250 cm⁻¹.
Raman spectroscopy is particularly sensitive to non-polar bonds and provides complementary information. Studies on a range of α,ω-aliphatic diamines have utilized Raman spectroscopy to investigate their conformational behavior and interactions. core.ac.ukrsc.org The C-H stretching region in the Raman spectra of linear diamines provides insight into the structure and hydrogen-bonding interactions within these molecules. core.ac.uk
Mass Spectrometry (MS) (LC-MS, GC-MS, HRMS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental formula of a compound. It ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z).
Detailed Research Findings: The molecular weight of this compound is 102.18 g/mol . nih.gov
High-Resolution Mass Spectrometry (HRMS): This technique would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₅H₁₄N₂). The predicted exact mass is 102.1157 Da. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 102. The primary fragmentation pathway would be alpha-cleavage adjacent to the amine groups, leading to characteristic fragment ions. For instance, cleavage between C1-C2 would yield an ion at m/z 30 ([CH₂NH₂]⁺), while cleavage between C2-C3 would result in an ion at m/z 44 ([CH(NH₂)CH₃]⁺). GC-MS analysis is a robust method for identifying and quantifying volatile amines in complex mixtures. boku.ac.at
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for analyzing less volatile compounds or those that require derivatization for GC. For diamines, derivatization is often performed to improve chromatographic behavior and detection sensitivity. boku.ac.at Using a soft ionization technique like electrospray ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 103.12. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can aid in identification. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound This table is based on general principles of mass spectrometry and is for illustrative purposes.
| Technique | Expected Ion (m/z) | Notes |
|---|---|---|
| HRMS (ESI+) | 103.12298 | Protonated molecule [M+H]⁺, allows for elemental formula confirmation. uni.lu |
| GC-MS (EI) | 102 | Molecular ion [M]⁺. |
| GC-MS (EI) | 30 | Fragment ion from alpha-cleavage: [CH₂NH₂]⁺. |
| GC-MS (EI) | 44 | Fragment ion from alpha-cleavage: [CH(NH₂)CH₃]⁺. |
| GC-MS (EI) | 72 | Fragment ion from loss of ethyl radical: [M-C₂H₅]⁺. |
Chromatographic Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. Given that this compound is chiral, chiral HPLC is particularly important for separating its (R)- and (S)-enantiomers.
Detailed Research Findings: For the analysis of amines by HPLC, several strategies are employed:
Reversed-Phase HPLC with Derivatization: Direct analysis of small, polar amines like this compound on standard reversed-phase columns (e.g., C18) is challenging due to poor retention. Therefore, a pre-column derivatization step is often used. Reagents like benzoyl chloride or o-phthalaldehyde (B127526) (OPA) react with the amine groups to form larger, less polar derivatives that are easily retained and can be detected by UV or fluorescence detectors. conicet.gov.ar An improved HPLC method for various polyamines involved derivatization with benzoyl chloride and separation on a C18 column with a methanol-water mobile phase. conicet.gov.ar
Chiral HPLC: The separation of the enantiomers of this compound is a critical analytical task. This is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for their broad applicability in resolving different racemates. chemistrydocs.com The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies, leading to different retention times. The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol modifier (like 2-propanol), is crucial for achieving optimal enantioseparation. csfarmacie.czdujps.com The development of methods for chiral amines often involves screening various CSPs and mobile phase additives to find the best resolution.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering enhanced resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.com This is achieved by using columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. For polar compounds like diamines, UPLC is an effective analytical tool. core.ac.ukambeed.combldpharm.com
While specific UPLC application notes for this compound are not extensively detailed in publicly available research, the analysis of structurally similar diamines provides a clear framework for its characterization. For instance, the analysis of a bicyclo[1.1.1]pentane derivative containing a diamine moiety was performed using a UPLC system coupled with a mass spectrometer (MS). core.ac.uk The conditions used in such an analysis are typically adaptable for this compound, likely involving a reversed-phase column and a gradient elution with aqueous and organic mobile phases, often containing additives to improve peak shape.
Table 1: Example UPLC-MS Conditions for Diamine Compound Analysis core.ac.uk
| Parameter | Value |
| Instrument | Waters Acquity UPLC with Waters micromass ZQ MS |
| Column | BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 1 mL/min |
| Column Temperature | 40 °C |
| Detection | UV (210–350 nm) and Electrospray Ionization (ESI-MS) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ajrconline.org However, the direct analysis of free amines like this compound by GC can be problematic. nih.gov The high polarity and potential for hydrogen bonding of the amine functional groups can lead to poor peak shapes, tailing, and adsorption on the column, resulting in unsatisfactory chromatographic performance. nih.gov
Structural Analysis Methods
X-ray Diffraction (Single-Crystal and Powder X-ray Diffraction)
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Single-crystal X-ray diffraction (SCXRD) provides precise information on bond lengths, bond angles, and crystal packing, while powder X-ray diffraction (PXRD) is used to identify crystalline phases and analyze material purity. rsc.orgrsc.org
The application of these techniques to pentanediamine (B8596099) compounds is well-documented, particularly for their salts, which are often used as monomers in polymer synthesis. For example, the crystal structure of pentanediamine adipate (B1204190) has been determined by SCXRD. google.com The analysis revealed a monoclinic crystal system with a C2/c space group. google.com Similarly, SCXRD and PXRD were used to distinguish between the monohydrate and anhydrous crystal forms of 1,5-pentanediamine–isophthalate, a monomer for nylon 5I. rsc.org The PXRD patterns provide a unique fingerprint for each crystalline form, with characteristic peaks at specific 2θ angles. rsc.orgresearchgate.net
Table 2: Example Single-Crystal X-ray Diffraction Data for Pentanediamine Adipate Dihydrate google.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 22.386(3) |
| b (Å) | 5.6696(7) |
| c (Å) | 12.8712(16) |
| β (°) | 116.121(3) |
| Volume (ų) | 1467.4(3) |
| Z (molecules/unit cell) | 4 |
| Temperature (K) | 298(2) |
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis techniques are essential for characterizing the thermal stability and phase transitions of materials. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and thermal stability. rsc.org Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and heats of fusion. rsc.orgrsc.org
Studies on various pentanediamine salts and polymers demonstrate the utility of these methods. For instance, the analysis of pentanediamine adipate showed a melting point of 182.3 °C and a polymerization onset at 190.2 °C, with the resulting polyamide (PA56) decomposing at 403.5 °C. scientific.net DSC is also crucial for studying polymorphism, as seen in the analysis of 2-methyl-1,5-pentanediamine-based polyamides, where different crystal forms were identified at various temperatures. rsc.orgresearchgate.net
Table 3: Thermal Properties of Diamine Adipate Salts by TGA/DSC scientific.net
| Compound | Melting Point (°C) | Polymerization Temp (°C) | Decomposition Temp (°C) |
| Pentanediamine Adipate | 182.3 | 190.2 | 403.5 |
| Bio-based Pentanediamine Adipate | 182.9 | 194.9 | 405.2 |
| Hexanediamine Adipate | 208.0 | 201.0 | 401.8 |
Derivatization Strategies for Analytical Purposes
Derivatization is a critical sample preparation step, particularly for the GC analysis of polar and non-volatile compounds like this compound. nih.govsigmaaldrich.com The process involves chemically modifying the analyte to create a derivative with improved analytical properties, such as increased volatility and thermal stability. phenomenex.com For amines, this typically involves replacing the active hydrogen atoms on the nitrogen with non-polar functional groups. phenomenex.comchemcoplus.co.jp
Common derivatization strategies for amines include:
Silylation: This is the most widely used method, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jp Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for derivatizing primary and secondary amines. phenomenex.comsigmaaldrich.com The resulting TMS-derivatives are less polar and more volatile. phenomenex.com
Acylation: This strategy converts amines into amides using reagents like acetic anhydride (B1165640) or pentafluoropropionic anhydride (PFPA). chemcoplus.co.jpmdpi.comresearchgate.net Acylation, especially with fluorinated reagents, can also enhance detectability by electron capture detection (ECD) in GC. chemcoplus.co.jp In-situ derivatization with acetic anhydride has been shown to be effective for protecting amine groups and preventing unwanted reactions during analysis. mdpi.com
DEEMM Derivatization: For HPLC analysis, diethyl ethoxymethylenemalonate (DEEMM) is a known derivatizing agent for primary amines, allowing for sensitive UV detection. kopri.re.kr
Table 4: Common Derivatization Reagents for Amine Analysis
| Reagent Class | Example Reagent(s) | Target Functional Group | Purpose |
| Silylating Agents | BSTFA, TMCS, HMDS | Amines, Hydroxyls, Carboxylic Acids | Increase volatility, reduce polarity for GC phenomenex.comsigmaaldrich.comchemcoplus.co.jp |
| Acylating Agents | Acetic Anhydride, PFPA | Amines, Alcohols, Thiols | Increase volatility, enhance detectability (ECD) chemcoplus.co.jpmdpi.comresearchgate.net |
| Malonates | DEEMM | Primary Amines | Enable sensitive UV detection in HPLC kopri.re.kr |
Pre-column Derivatization for HPLC and GC-MS
The quantitative analysis of this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a chemical modification step known as derivatization. This process is essential because this compound, like other short-chain aliphatic amines, lacks a native chromophore or fluorophore, leading to poor detection by common HPLC detectors (e.g., UV-Vis, Fluorescence). doi.org Furthermore, its high polarity and low volatility make it unsuitable for direct analysis by GC. researchgate.net Pre-column derivatization addresses these challenges by converting the analyte into a derivative with properties optimized for chromatographic separation and detection. gcms.czmdpi.com This approach offers advantages such as the flexibility to choose reaction conditions for high yields and the removal of excess reagent before analysis, preventing potential interference. mdpi.com
Derivatization for High-Performance Liquid Chromatography (HPLC)
For HPLC analysis, derivatization aims to attach a molecule (a tag) to the amine groups of this compound that strongly absorbs UV light or exhibits fluorescence, thereby significantly enhancing detection sensitivity. nih.govcreative-proteomics.com The reaction typically targets the primary amine functionalities. A variety of reagents are available for this purpose, with selection depending on the desired sensitivity and the available detection system. doi.org
Common derivatizing agents for primary amines include 9-fluorenylmethyl chloroformate (FMOC-Cl), dansyl chloride, and o-phthalaldehyde (OPA). doi.orgcreative-proteomics.com Another effective reagent is 2-hydroxy-1-naphthaldehyde (B42665), which reacts with primary diamines to form stable Schiff base derivatives that can be detected fluorometrically. jcsp.org.pk In a study involving similar diamines like putrescine (1,4-diaminobutane) and cadaverine (B124047) (1,5-diaminopentane), derivatization with 2-hydroxy-1-naphthaldehyde was performed in a sodium bicarbonate buffer (pH 8) by warming the mixture at 60°C for 5 minutes. jcsp.org.pk The resulting fluorescent derivatives were then separated on a reversed-phase C18 column with methanol (B129727) as the mobile phase and monitored using a fluorescence detector. jcsp.org.pk This methodology is directly applicable to this compound.
Since this compound is a chiral molecule, separating its enantiomers can be achieved by using a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide). juniperpublishers.com This process converts the enantiomers into diastereomers, which have different physicochemical properties and can be separated on a standard achiral stationary phase like C18. researchgate.netjuniperpublishers.com
Research Findings for HPLC Derivatization of Diamines
The following table summarizes typical results from the derivatization of diamines using 2-hydroxy-1-naphthaldehyde, demonstrating the effectiveness of the technique.
Table 1: HPLC-Fluorescence Analysis of Diamine Derivatives Data based on derivatization with 2-hydroxy-1-naphthaldehyde.
| Analyte | Retention Time (min) | Limit of Detection (ng/mL) | Linear Range (µg/mL) |
| 1,3-Diaminopropane | Not specified | 40 | 0.4 - 2.5 |
| Putrescine | Not specified | 200 | 2.0 - 6.0 |
| Cadaverine | Not specified | 80 | 0.8 - 6.0 |
| Source: jcsp.org.pk |
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is performed to increase the volatility and thermal stability of this compound, allowing it to pass through the GC column without degradation. researchgate.netnih.gov The process involves capping the polar amine groups with nonpolar functional groups. Common methods include acylation and silylation.
Pentafluoropropionic anhydride (PFPA) is a widely used acylation reagent that reacts with primary and secondary amines to form stable, volatile pentafluoropropionyl (PFP) derivatives. mdpi.comresearchgate.net In a typical procedure, the amine is reacted with PFPA in a solvent like ethyl acetate (B1210297) at an elevated temperature (e.g., 65°C for 30 minutes). mdpi.comresearchgate.net The resulting PFP derivatives are highly electronegative, making them suitable for sensitive detection by electron capture detection (ECD) or by mass spectrometry. mdpi.com Studies on related diamines like putrescine and cadaverine show that they form di-PFP derivatives, which can be effectively separated on a standard nonpolar GC column (e.g., DB-5ms or HP-5ms) and quantified using GC-MS. mdpi.com
Research Findings for GC-MS Derivatization of Diamines
The table below presents research findings for the GC-MS analysis of various biogenic amines after derivatization with PFPA. The conditions and results are indicative of what can be expected for the analysis of this compound.
Table 2: GC-MS Analysis of PFP-Derivatized Biogenic Amines Data based on derivatization with Pentafluoropropionic Anhydride (PFPA).
| Analyte | Derivative Formed | Retention Time (min) |
| Putrescine | PUT-(PFP)₂ | 7.94 |
| Cadaverine | CAD-(PFP)₂ | 8.77 |
| Agmatine | AGM-(PFP)₃ | 9.26 |
| Histamine | HA-(PFP)₂ | 10.93 |
| Spermidine | SPD-(PFP)₃ | 11.42 |
| Source: mdpi.com |
These advanced derivatization techniques are crucial for the reliable characterization and quantification of this compound in various matrices, providing the necessary volatility for GC-MS and detectability for HPLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
